molecular formula C11H11ClN2O2 B1378431 5-(Chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole CAS No. 1423024-64-9

5-(Chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B1378431
M. Wt: 238.67 g/mol
InChI Key: ZAJWENMOTITTER-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole, also known as CMMPOX, is an organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used in a variety of experiments and studies, from biochemical and physiological research to organic synthesis. CMMPOX has been extensively studied in the past decades, and its properties and potential applications have been well established.

Scientific Research Applications

Antibacterial Activity

A study conducted by Rai et al. (2010) explored the synthesis of novel compounds from 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole, leading to the development of {5-chloro-2-[(3-substitutedphenyl)-1,2,4-oxadiazol-5-yl)-methoxy]-phenyl}-(phenyl)-methanones. These compounds were tested for their antibacterial activity, revealing significant efficacy against various bacterial strains, such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. Notably, a specific compound in this series exhibited substantial activity with minimal inhibitory concentrations (MICs) ranging from 21.5 to 30.6 microg/mL against these bacteria (Rai et al., 2010).

Structural Characterization and Molecular Interaction

Another research by Wang et al. (2005) focused on the synthesis of meth­yl 2-{[3-(2-meth­ylphen­yl)-1,2,4-oxadiazol-5-yl]meth­oxy}phenyl­acetate through the reaction of methyl (2-hydroxy­phen­yl)acetate with 5-chloro­methyl-3-(3-methoxy­phen­yl)-1,2,4-oxadiazole. The study provided detailed insights into the structural aspects, demonstrating that the oxadiazole ring and the directly bonded benzene ring form a dihedral angle, suggesting potential interactions within biological systems (Wang et al., 2005).

Synthesis and Nematocidal Activity

In a different domain, Liu et al. (2022) designed and synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group. The synthesized compounds were evaluated for their nematocidal activities against Bursaphelenchus xylophilus, a significant pest affecting forestry. Two compounds from this series exhibited promising nematocidal activity, suggesting potential applications in pest control and agricultural protection (Liu et al., 2022).

properties

IUPAC Name

5-(chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-7-3-4-8(5-9(7)15-2)11-13-10(6-12)16-14-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJWENMOTITTER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801171905
Record name 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(3-methoxy-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-(3-methoxy-4-methylphenyl)-1,2,4-oxadiazole

CAS RN

1423024-64-9
Record name 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(3-methoxy-4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423024-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Oxadiazole, 5-(chloromethyl)-3-(3-methoxy-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801171905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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